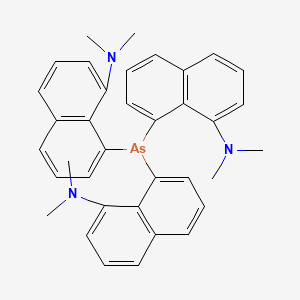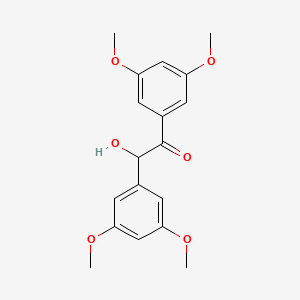
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl rings.
trans-1,2-Bis(3,5-dimethoxyphenyl)ethene: Similar phenyl substitution but with an ethene linkage instead of ethanone.
Uniqueness
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
144758-76-9 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
1,2-bis(3,5-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-5-11(6-14(9-13)22-2)17(19)18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10,17,19H,1-4H3 |
Clé InChI |
FRFNNKFPADJNFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


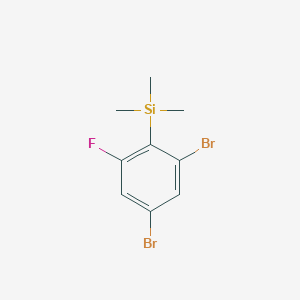
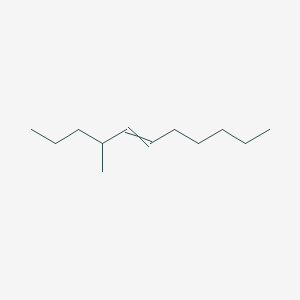
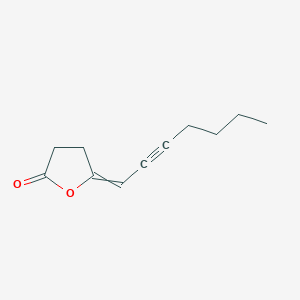

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
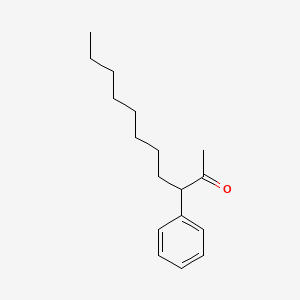
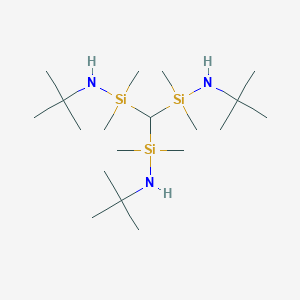

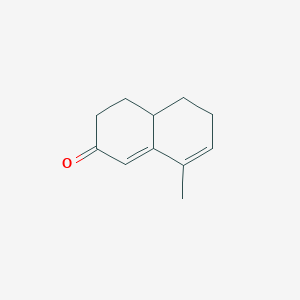
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
